molecular formula C10H15N3O2 B1339917 2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid CAS No. 115891-14-0

2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid

Cat. No.: B1339917
CAS No.: 115891-14-0
M. Wt: 209.24 g/mol
InChI Key: AVHDFTKGEOINML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid ( 115891-14-0) is a nicotinic acid derivative with a molecular formula of C10H15N3O2 and a molecular weight of 209.25 g/mol . This chemical is provided as a high-purity material for research and development purposes. As a functionalized pyridine, it serves as a valuable building block or intermediate in various research fields, including medicinal chemistry and drug discovery. The structure combines a nicotinic acid scaffold with a dimethylaminoethylamino side chain, a feature common in compounds studied for their potential biological activities. Researchers utilize this compound in the synthesis of more complex molecules and for exploring structure-activity relationships. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information. It is recommended to store the material sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13(2)7-6-12-9-8(10(14)15)4-3-5-11-9/h3-5H,6-7H2,1-2H3,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHDFTKGEOINML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid typically involves the following steps:

    Starting Materials: Nicotinic acid and 2-(dimethylamino)ethylamine.

    Reaction: The carboxyl group of nicotinic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling: The activated nicotinic acid is then reacted with 2-(dimethylamino)ethylamine to form the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of nicotinic acid receptors.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid involves its interaction with nicotinic acid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cellular metabolism, gene expression, and other physiological processes.

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Groups in Nicotinic Acid Derivatives

Compound Name Substituent Position Functional Group Key Structural Feature Reference
2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid 2 Dimethylaminoethylamino Tertiary amine side chain
5-Hydroxynicotinic acid 5 Hydroxyl Polar, hydrogen-bonding group
4-Methylnicotinic acid 4 Methyl Lipophilic alkyl group
2-[(6-Methylbenzothiazol-2-yl)amino]nicotinic acid 2 Benzothiazolylamino Heterocyclic aromatic substituent
2-([2-(Dimethylamino)ethyl]thio)nicotinic acid 2 Dimethylaminoethylthio Thioether linkage

Key Observations :

  • Position 2 vs. 4/5 : 2-Substituted derivatives (e.g., the target compound) exhibit enhanced steric accessibility for receptor binding compared to 4- or 5-substituted analogs, which may favor interactions with enzymes like nicotinamide adenine dinucleotide phosphate (NADPH) oxidases .
  • Functional Group Impact: The dimethylaminoethylamino group in the target compound likely improves water solubility and membrane permeability compared to non-polar groups (e.g., methyl) or rigid aromatic substituents (e.g., benzothiazole) .

Key Observations :

  • The target compound’s synthesis may parallel methods for 2-aminonicotinic acid derivatives, utilizing nucleophilic aromatic substitution or coupling reactions .
  • 4- and 5-substituted analogs often require multi-step protocols involving organometallic reagents or protective groups .

Key Observations :

  • The dimethylaminoethylamino group may enhance binding to phosphate transporters or viral enzymes, as seen in related antiviral compounds (e.g., 2-carboxymethylamino derivatives) .

Solubility and Stability:

  • The dimethylaminoethylamino group increases water solubility compared to unsubstituted nicotinic acid, as tertiary amines enhance hydrophilicity .
  • Analogous compounds like 2-(Dimethylamino)acetic acid exhibit good solubility in polar solvents (e.g., water, methanol) .

Biological Activity

2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid, with the molecular formula C10H15N3O2, is a compound that exhibits significant biological activity, particularly in neuropharmacology and as a potential therapeutic agent. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nicotinic acid backbone, which is a derivative of pyridine, and contains a dimethylaminoethyl substituent. This structure is crucial for its interaction with biological targets, particularly nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes including cognition and neuroprotection.

The primary mechanism of action for this compound involves its binding to nAChRs. This interaction modulates receptor activity, influencing several cellular pathways:

  • Cognitive Enhancement : By activating nAChRs, the compound may enhance cognitive functions and memory.
  • Neuroprotection : It has potential neuroprotective effects, possibly beneficial in neurodegenerative diseases like Alzheimer's.
  • Modulation of Neurotransmitter Release : The compound may influence the release of neurotransmitters such as acetylcholine, dopamine, and serotonin.

In Vitro Studies

Research has shown that this compound exhibits notable biological activities:

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli20
This compoundS. aureus15
  • Neuropharmacological Effects : Studies indicate that similar compounds can inhibit acetylcholinesterase (AChE), which may enhance cholinergic transmission in the brain.

Case Studies

  • Cognitive Impairment : A study investigating the effects of nicotinic acid derivatives on cognitive function found that compounds with similar structures to this compound improved performance in memory tasks in animal models. These findings suggest potential applications in treating cognitive disorders.
  • Neurodegeneration : Research on related compounds has shown promise in mitigating neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
NicotinePyridine ringKnown stimulant effects; widely studied
NicotinamideAmide derivativeLess potent in receptor modulation
3-(Dimethylamino)propylamineAliphatic amine structureLacks aromatic character; different pharmacological profile

The presence of both the dimethylamino group and the nicotinic acid structure in this compound distinguishes it from other compounds, particularly regarding its potential biological activities.

Q & A

Q. How can machine learning models predict novel derivatives of this compound with enhanced bioactivity or selectivity?

  • Methodological Answer : Train QSAR models using open-source bioactivity datasets (e.g., ChEMBL). Use RDKit or MOE to generate molecular descriptors (e.g., logP, topological polar surface area). Validate predictions via synthesis and testing, creating a feedback loop to refine the model .

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